Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine
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Description
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a chemical compound with the molecular formula C10H18N2 . It has an average mass of 166.263 Da and a monoisotopic mass of 166.147003 Da . This compound is also known by its IUPAC name, N-[(1-Methyl-1H-pyrrol-2-yl)methyl]-1-butanamine .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 atoms and 12 bonds . The structure includes a butyl group attached to a pyrrole ring through a methylene bridge. The pyrrole ring also carries a methyl group .Physical and Chemical Properties Analysis
This compound has a predicted Log Octanol-Water Partition Coefficient (Log Kow) of 2.09 . The boiling point is estimated to be 248.86°C, and the melting point is estimated to be 49.17°C . The vapor pressure at 25°C is estimated to be 0.0169 mm Hg .Scientific Research Applications
Synthesis of Functionalized Pyrroles
Functionalized pyrroles are synthesized using a facile and convenient one-pot tandem synthesis method. This process employs acidic ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate as a catalyst, involving four-component reactions of amines, aldehydes, 1,3-dicarbonyl compounds, and nitroalkane. The method highlights simple starting materials, cost-effectiveness, good yields, and the recyclability of the catalyst (Gupta, Singh, & Singh, 2014).
Iron-Catalyzed N-Heterocyclization for Pyrroles
An environmentally friendly and cost-effective method for synthesizing N-substituted pyrroles utilizes iron as a catalyst. This process directly couples 2-butyne-1,4-diol or 2-butene-1,4-diol with various amines, including anilines, benzyl amines, and aliphatic amines, to yield a variety of N-substituted pyrroles with moderate to excellent yields (Yan & Barta, 2016).
Applications in Polymer Solar Cells
A novel amine-based, alcohol-soluble fullerene derivative demonstrated successful application as an acceptor and cathode interfacial material in polymer solar cells. This compound showcased a four-fold electron mobility increase over its counterpart, indicating potential applications in nano-structured organic solar cells for improved efficiency (Lv et al., 2014).
Green Synthesis of Polysubstituted Pyrroles
A green and retrievable nanocatalyst, [bmim]HSO4 loaded on graphene oxide, facilitates the preparation of polysubstituted pyrroles in an eco-friendly manner. This method emphasizes the synthesis of novel pyrroles containing fluorine atoms, thiazole, and adenine nuclei, marking significant progress in pharmaceutical and drug discovery research (Shekarchi & Behbahani, 2020).
Lewis Acid-promoted Synthesis of Dihydroazepines
A three-component reaction involving propargylic alcohols, 2-butynedioates, and secondary amines under Lewis acid catalysis yields functionalized dihydroazepines and, depending on the secondary amine used, can also produce 2,5-dihydro-1H-pyrroles and 2,3-dihydro-1H-pyrroles. This showcases the versatility of using Lewis acids for catalyzing complex reactions in the synthesis of heterocyclic compounds (Yin et al., 2011).
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-3-4-7-11-9-10-6-5-8-12(10)2/h5-6,8,11H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKWPINKZUKOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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